molecular formula C13H11N3O4 B598236 6-(Cbz-amino)-3-pyridazinecarboxylic acid CAS No. 1197193-41-1

6-(Cbz-amino)-3-pyridazinecarboxylic acid

Cat. No.: B598236
CAS No.: 1197193-41-1
M. Wt: 273.248
InChI Key: KVFWTVOPDZLMAY-UHFFFAOYSA-N
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Description

6-(Cbz-amino)-3-pyridazinecarboxylic acid is a chemical compound that features a pyridazine ring substituted with a carboxylic acid group at the 3-position and a carbobenzyloxy (Cbz) protected amino group at the 6-position. The Cbz group is a common protecting group used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.

Mechanism of Action

Target of Action

The compound contains aCbz-protected amino group , which is commonly used in organic synthesis . The Cbz (or benzyloxycarbonyl) group is a type of protecting group used to shield reactive amino groups during chemical reactions .

Mode of Action

The mode of action of 6-(Cbz-amino)-3-pyridazinecarboxylic acid involves the interaction of the compound with its targets via the Cbz-protected amino group. This group is stable under various reaction conditions and can be selectively removed by a variety of mild methods . This allows the amino group to participate in subsequent reactions without being altered, thereby enabling the compound to interact with its targets effectively .

Biochemical Pathways

It’s known that cbz-protected amines are often used in the synthesis of amides . Amides are crucial in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Pharmacokinetics

The presence of the cbz-protected amino group may influence these properties, as the protection and deprotection of amino groups can impact the compound’s bioavailability .

Result of Action

The compound’s ability to participate in the synthesis of amides suggests it could play a role in the formation of peptide bonds, which are essential for protein structure and function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the Cbz-protected amino group can be affected by the pH and temperature of the reaction environment . Furthermore, the compound’s efficacy and stability can be influenced by the presence of other functional groups and reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cbz-amino)-3-pyridazinecarboxylic acid typically involves the protection of the amino group with a Cbz group followed by the introduction of the carboxylic acid group. One common method involves the reaction of 6-amino-3-pyridazinecarboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Cbz-amino)-3-pyridazinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Pd-C, H2

    Amidation: DCC or EDC, amines

    Esterification: Alcohols, acid catalysts

Major Products

    Hydrogenation: Free amine

    Amidation: Amides

    Esterification: Esters

Comparison with Similar Compounds

Similar Compounds

    6-(Boc-amino)-3-pyridazinecarboxylic acid: Similar to 6-(Cbz-amino)-3-pyridazinecarboxylic acid but uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    6-(Fmoc-amino)-3-pyridazinecarboxylic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

This compound is unique due to the stability and ease of removal of the Cbz protecting group under mild conditions. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required. The Cbz group is also orthogonal to other common protecting groups like Boc and Fmoc, allowing for complex synthetic strategies.

Properties

IUPAC Name

6-(phenylmethoxycarbonylamino)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-12(18)10-6-7-11(16-15-10)14-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFWTVOPDZLMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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